molecular formula C19H21N3O4S B2924943 N-{2-[5-(4-hydroxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 920423-94-5

N-{2-[5-(4-hydroxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2924943
CAS No.: 920423-94-5
M. Wt: 387.45
InChI Key: ITUNBSPMJQDPAN-UHFFFAOYSA-N
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Description

N-{2-[5-(4-hydroxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline-based sulfonamide derivative characterized by a 4-hydroxyphenyl substituent at position 5 of the dihydropyrazole ring and a propanoyl group at position 1. The methanesulfonamide moiety is attached to the phenyl ring at position 2 of the pyrazoline scaffold. This compound shares structural features with several bioactive molecules, including antiviral and enzyme-inhibiting agents .

Properties

IUPAC Name

N-[2-[3-(4-hydroxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-3-19(24)22-18(13-8-10-14(23)11-9-13)12-17(20-22)15-6-4-5-7-16(15)21-27(2,25)26/h4-11,18,21,23H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUNBSPMJQDPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of 1-Propanoyl-4,5-dihydro-1H-pyrazole Derivative: : The synthesis begins with the formation of the pyrazole core. This often involves the condensation of hydrazine with an α,β-unsaturated carbonyl compound, followed by subsequent acylation steps to introduce the 1-propanoyl group.

  • Attachment of the 4-Hydroxyphenyl Group: : The next step is the electrophilic aromatic substitution reaction where the 4-hydroxyphenyl group is introduced. This is achieved under controlled conditions to ensure selective substitution at the desired position.

  • Sulfonamide Formation: : Finally, the compound undergoes sulfonamide formation using methanesulfonyl chloride in the presence of a base like triethylamine. This reaction forms the methanesulfonamide moiety, completing the synthesis.

Industrial Production Methods

  • Batch Processing: : Commonly used in laboratory settings for small-scale synthesis. It allows for precise control over reaction conditions and product purity.

  • Flow Chemistry: : In industrial settings, continuous flow reactors can be used to produce the compound at larger scales. This method offers advantages in terms of reaction time, efficiency, and scalability.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions using oxidizing agents like PCC or Jones reagent.

  • Reduction: : The carbonyl group in the 1-propanoyl moiety can be reduced to an alcohol using reducing agents like LiAlH4 or NaBH4.

  • Substitution: : The sulfonamide moiety can participate in nucleophilic substitution reactions, potentially forming various derivatives.

Common Reagents and Conditions

  • Oxidation: : Pyridinium chlorochromate (PCC), Jones reagent.

  • Reduction: : Lithium aluminium hydride (LiAlH4), Sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles like amines or thiols under basic conditions.

Major Products Formed from These Reactions

  • Oxidation: : Formation of ketones or aldehydes from the hydroxyl group.

  • Reduction: : Formation of alcohols from the carbonyl group.

  • Substitution: : Formation of various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

In Chemistry

The compound's unique structure allows for its use as a starting material or intermediate in organic synthesis

In Biology

Studies suggest potential biological activity, including anti-inflammatory and antimicrobial properties. Its interactions with specific enzymes and proteins make it a candidate for drug development and biochemical research.

In Medicine

The compound shows promise in pharmaceutical applications. Its ability to modulate biological pathways could lead to the development of new therapeutic agents for various diseases, including inflammatory and infectious conditions.

In Industry

The compound's sulfonamide group is a valuable functional group in medicinal chemistry. It is used to create a variety of compounds with improved pharmacokinetic and pharmacodynamic properties.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

  • Molecular Targets: : It can interact with enzymes like cyclooxygenase (COX) and various kinases, modulating their activity.

  • Pathways Involved: : By inhibiting specific enzymes, the compound can reduce inflammation or microbial growth, depending on its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antiviral Pyrazoline Derivatives
  • N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (): This analog replaces the 4-hydroxyphenyl group with a 2-ethoxyphenyl moiety and substitutes propanoyl with benzoyl. Key Differences:
  • Substituent Position : 2-ethoxy vs. 4-hydroxy on the phenyl ring.
  • Acyl Group: Benzoyl (aromatic) vs. propanoyl (aliphatic).
Hydroxyphenyl Variants
  • N-{2-[5-(2-hydroxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide (): This isomer features a 2-hydroxyphenyl group instead of 4-hydroxyphenyl. For instance, the 4-hydroxy configuration in the target compound could engage in stronger π-π stacking due to para-substitution . Molecular Weight: 387.5 g/mol (vs. 387.5 g/mol for the target compound). Key Structural Variance: Hydroxyl group position (2 vs. 4).
Fluorophenyl and Methanesulfonamide Derivatives
  • N-{4-[5-(3-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide (): This compound introduces a 3-fluorophenyl group and replaces propanoyl with a 4-methoxybenzenesulfonyl moiety. The methoxybenzenesulfonyl group may increase steric bulk compared to propanoyl, affecting target engagement . Molecular Weight: 503.57 g/mol (vs. 387.5 g/mol for the target compound).
Enzyme-Targeting Benzenesulfonamides
  • 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide derivatives ():
    These compounds share the 4-hydroxyphenyl-pyrazoline core but lack the methanesulfonamide group. Instead, a benzenesulfonamide is attached at position 1 of the pyrazoline. Studies indicate their efficacy as carbonic anhydrase inhibitors, with variations in aryl substituents modulating potency .
    • Key Functional Group : Benzenesulfonamide vs. methanesulfonamide.
Dimethylamino-Substituted Analogs
  • N-(3-{5-[4-(dimethylamino)phenyl]-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)methanesulfonamide (): The 4-dimethylaminophenyl group introduces a basic tertiary amine, which could enhance solubility in acidic environments.

Recommendations :

  • Conduct molecular dynamics (MD) simulations to compare binding stability across analogs.
  • Synthesize the target compound and evaluate its activity against MPXV DPol/A42R and carbonic anhydrase isoforms.
  • Explore pharmacokinetic properties, including solubility and bioavailability, using in vitro assays.

Biological Activity

N-{2-[5-(4-hydroxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, a compound featuring a complex pyrazole structure, has garnered attention for its potential biological activities. This article provides an in-depth examination of the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

1. Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Core Structure : A pyrazole ring substituted with a 4-hydroxyphenyl group.
  • Functional Groups : Methanesulfonamide moiety contributing to its solubility and biological interactions.

2.1 Antioxidant Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antioxidant properties. For instance, studies have shown that certain pyrazole derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems . The antioxidant capacity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

2.2 Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. Specifically, it has been shown to reduce nitric oxide (NO) production in activated microglial cells, indicating its potential as a neuroprotective agent against neuroinflammation . This mechanism is particularly relevant in conditions like Parkinson's disease where inflammation plays a significant role.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of NF-kB Pathway : The compound inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which is a key regulator of inflammatory responses .
  • Reduction of iNOS and COX-2 Expression : It downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are involved in inflammatory processes .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantEffective scavenging of free radicals
Anti-inflammatoryReduced NO production in microglia
NeuroprotectionImproved behavioral outcomes in PD models

5. Conclusion

This compound exhibits promising biological activities, particularly in antioxidant and anti-inflammatory domains. Its mechanisms of action highlight its potential therapeutic applications in neurodegenerative diseases and conditions characterized by oxidative stress and inflammation. Continued research into this compound could yield significant insights into its efficacy and potential clinical applications.

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